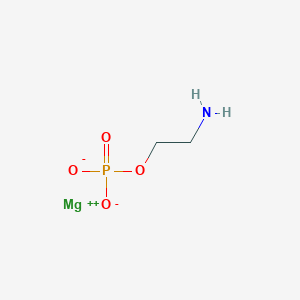
Phosphorylcolamine magnesium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorylcolamine magnesium is a compound that belongs to the class of organic compounds known as phosphoethanolamines. These compounds contain a phosphate group linked to the second carbon of an ethanolamine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phosphorylcolamine magnesium typically involves the reaction of phosphorylcolamine with a magnesium salt. One common method is to dissolve phosphorylcolamine in an aqueous solution and then add a magnesium salt, such as magnesium chloride, under controlled conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as chemical vapor deposition or plasma-assisted synthesis. These methods can enhance the purity and yield of the compound, making it suitable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions: Phosphorylcolamine magnesium can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with other compounds to replace one or more functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphorylcolamine oxide, while reduction may yield phosphorylcolamine alcohol .
Aplicaciones Científicas De Investigación
Phosphorylcolamine magnesium has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating certain medical conditions, such as magnesium deficiency and metabolic disorders.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of phosphorylcolamine magnesium involves its interaction with specific molecular targets and pathways. It is known to inhibit protein kinase C beta type, which plays a role in various cellular processes. This inhibition can affect signal transduction pathways and cellular functions, making it a potential therapeutic agent for certain diseases .
Comparación Con Compuestos Similares
Phosphorylcolamine magnesium can be compared with other similar compounds, such as:
Phosphorylethanolamine: Another phosphoethanolamine compound with similar chemical properties.
Magnesium sulfate: A commonly used magnesium compound with different applications and properties.
Magnesium oxide: A magnesium compound used in various industrial and medical applications.
Uniqueness: Its ability to interact with specific molecular targets and pathways sets it apart from other magnesium compounds .
Propiedades
Número CAS |
34851-96-2 |
|---|---|
Fórmula molecular |
C2H6MgNO4P |
Peso molecular |
163.35 g/mol |
Nombre IUPAC |
magnesium;2-aminoethyl phosphate |
InChI |
InChI=1S/C2H8NO4P.Mg/c3-1-2-7-8(4,5)6;/h1-3H2,(H2,4,5,6);/q;+2/p-2 |
Clave InChI |
DIRBYEBJSXDZOC-UHFFFAOYSA-L |
SMILES canónico |
C(COP(=O)([O-])[O-])N.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


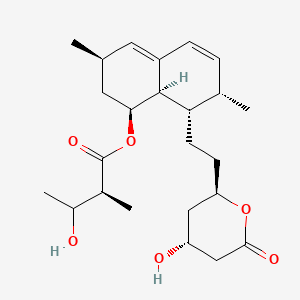

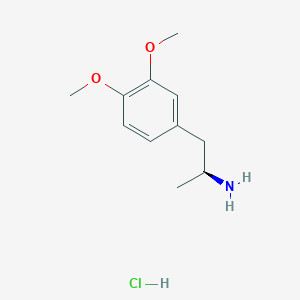




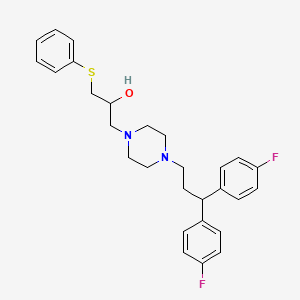
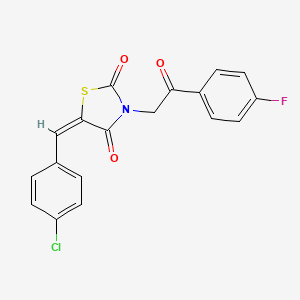


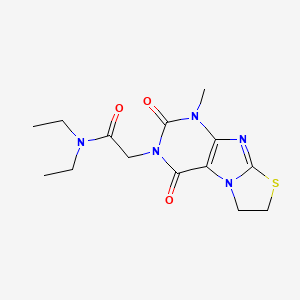

![3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropan-1-ol](/img/structure/B12769312.png)
